PD-1/PD-L1-IN-12
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Overview
Description
tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate: is a complex organic compound that features multiple functional groups, including piperidine, piperazine, and various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. Key steps may include:
Formation of the piperidine and piperazine cores: These can be synthesized through cyclization reactions.
Introduction of aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation.
Functional group modifications: Introduction of chloro, cyano, and other substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group may yield an aldehyde or carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups and overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate: can be compared with other compounds featuring piperidine and piperazine cores, such as:
Uniqueness
The uniqueness of tert-Butyl 4-(1-(5-chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carbonyl)piperazine-1-carboxylate lies in its specific combination of functional groups and aromatic rings, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C46H51ClN4O7 |
---|---|
Molecular Weight |
807.4 g/mol |
IUPAC Name |
tert-butyl 4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C46H51ClN4O7/c1-31-35(11-8-12-37(31)34-14-15-40-43(25-34)55-22-21-54-40)30-57-42-26-41(56-29-33-10-7-9-32(23-33)27-48)36(24-38(42)47)28-51-16-6-5-13-39(51)44(52)49-17-19-50(20-18-49)45(53)58-46(2,3)4/h7-12,14-15,23-26,39H,5-6,13,16-22,28-30H2,1-4H3 |
InChI Key |
WDPVHZMWFPMLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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